molecular formula C8H5Br2F3 B2430632 3-Bromo-2-(trifluoromethyl)benzyl bromide CAS No. 1428940-11-7

3-Bromo-2-(trifluoromethyl)benzyl bromide

Cat. No. B2430632
CAS RN: 1428940-11-7
M. Wt: 317.931
InChI Key: VSGKSMYEZJRISO-UHFFFAOYSA-N
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Description

“3-Bromo-2-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula C8H6BrF3 . It has been used in the preparation of flocoumafen and 1-benzylazetidine-3-carboxylic acid derivatives as agonists and antagonists of the S1P5 receptor .


Synthesis Analysis

The synthesis of “3-Bromo-2-(trifluoromethyl)benzyl bromide” can be achieved from 3-(Trifluoromethyl)benzyl alcohol . It has also been used in the preparation of flocoumafen .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-(trifluoromethyl)benzyl bromide” is represented by the formula CF3C6H4CH2Br . The molecular weight of the compound is 239.03 .


Chemical Reactions Analysis

“3-Bromo-2-(trifluoromethyl)benzyl bromide” has been used in the preparation of flocoumafen and 1-benzylazetidine-3-carboxylic acid derivatives as agonists and antagonists of the S1P5 receptor .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-2-(trifluoromethyl)benzyl bromide” include a refractive index of n20/D 1.492 (lit.), a boiling point of 69 °C/4 mmHg (lit.), and a density of 1.565 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthetic Chemistry and Chemical Synthesis

3-Bromo-2-(trifluoromethyl)benzyl bromide is commonly employed in synthetic chemistry. Its reactivity at the benzylic position makes it a valuable building block for creating more complex molecules. Researchers use it as a halide source in various reactions, such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. The trifluoromethyl group enhances the compound’s electronic properties, making it useful for designing new materials and pharmaceuticals .

Agrochemicals and Pesticides

The compound has applications in the development of agrochemicals and pesticides. For instance, it has been used in the preparation of flocoumafen, a rodenticide. Researchers explore its potential as a starting material for designing environmentally friendly pest control agents .

Medicinal Chemistry and Drug Discovery

3-Bromo-2-(trifluoromethyl)benzyl bromide plays a role in medicinal chemistry. Its reactivity allows for the modification of drug candidates, leading to improved pharmacokinetics, selectivity, and bioavailability. Scientists investigate its use in developing novel drugs, especially those targeting specific receptors or enzymes .

Materials Science and Surface Modification

Researchers utilize this compound for surface modification of materials. By functionalizing surfaces with 3-bromo-2-(trifluoromethyl)benzyl groups, they can enhance adhesion, alter wettability, and improve chemical stability. Applications include modifying polymers, nanoparticles, and solid supports for catalysis or sensor development .

Organic Synthesis and Resin Chemistry

In organic synthesis, this compound finds applications in solid-phase synthesis and combinatorial chemistry. It can be immobilized on solid supports (such as resins) to facilitate reactions. Researchers use it to create libraries of diverse compounds for drug discovery and high-throughput screening .

Benzylic Position Reactions

The benzylic position of 3-bromo-2-(trifluoromethyl)benzyl bromide is reactive due to resonance stabilization of the carbocation intermediate. It typically undergoes substitution reactions via an SN1 pathway. Understanding its reactivity helps chemists design efficient synthetic routes and predict reaction outcomes .

Safety And Hazards

“3-Bromo-2-(trifluoromethyl)benzyl bromide” is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

“3-Bromo-2-(trifluoromethyl)benzyl bromide” has been used in the preparation of flocoumafen and 1-benzylazetidine-3-carboxylic acid derivatives as agonists and antagonists of the S1P5 receptor . This suggests potential future directions in the development of receptor agonists and antagonists.

properties

IUPAC Name

1-bromo-3-(bromomethyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3/c9-4-5-2-1-3-6(10)7(5)8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGKSMYEZJRISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(trifluoromethyl)benzyl bromide

CAS RN

1428940-11-7
Record name 3-Bromo-2-(trifluoromethyl)benzyl bromide
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